molecular formula C22H18ClFO4S B3622290 2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate

2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate

Cat. No.: B3622290
M. Wt: 432.9 g/mol
InChI Key: QECCROVPVOVZAH-UHFFFAOYSA-N
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Description

2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the benzyl group, as well as a benzylsulfonylmethyl group attached to the benzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 4-(benzylsulfonylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFO4S/c23-20-7-4-8-21(24)19(20)13-28-22(25)18-11-9-17(10-12-18)15-29(26,27)14-16-5-2-1-3-6-16/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECCROVPVOVZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene using thionyl chloride or phosphorus pentachloride.

    Formation of 4-[(benzylsulfonyl)methyl]benzoic acid: This can be achieved by sulfonylation of benzyl chloride with sodium sulfite, followed by oxidation to the corresponding sulfonic acid.

    Esterification: The final step involves the esterification of 2-chloro-6-fluorobenzyl chloride with 4-[(benzylsulfonyl)methyl]benzoic acid in the presence of a base such as triethylamine or pyridine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents.

    Oxidation and Reduction: The benzylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce sulfone or sulfide derivatives, respectively.

Scientific Research Applications

2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate depends on its specific application and the target it interacts with. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance binding affinity to certain biological targets, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 4-[(benzylsulfonyl)methyl]benzoic acid
  • 2-chloro-6-fluorotoluene

Uniqueness

2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the benzylsulfonylmethyl group, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate
Reactant of Route 2
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2-chloro-6-fluorobenzyl 4-[(benzylsulfonyl)methyl]benzoate

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